Cas no 2309474-81-3 (3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine)
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine structure](https://ja.kuujia.com/scimg/cas/2309474-81-3x500.png)
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine 化学的及び物理的性質
名前と識別子
-
- EN300-7353246
- 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine
- 3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine
- 2309474-81-3
-
- インチ: 1S/C6H8ClN3/c7-5-4-8-6-2-1-3-9-10(5)6/h4,9H,1-3H2
- InChIKey: RWBATSIYCHASSB-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C2CCCNN21
計算された属性
- せいみつぶんしりょう: 157.0406750g/mol
- どういたいしつりょう: 157.0406750g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 29.8Ų
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7353246-0.05g |
3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine |
2309474-81-3 | 95.0% | 0.05g |
$162.0 | 2025-03-11 | |
Enamine | EN300-7353246-2.5g |
3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine |
2309474-81-3 | 95.0% | 2.5g |
$1370.0 | 2025-03-11 | |
Enamine | EN300-7353246-0.5g |
3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine |
2309474-81-3 | 95.0% | 0.5g |
$546.0 | 2025-03-11 | |
Enamine | EN300-7353246-1.0g |
3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine |
2309474-81-3 | 95.0% | 1.0g |
$699.0 | 2025-03-11 | |
Enamine | EN300-7353246-0.25g |
3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine |
2309474-81-3 | 95.0% | 0.25g |
$347.0 | 2025-03-11 | |
1PlusChem | 1P028LZL-100mg |
3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine |
2309474-81-3 | 95% | 100mg |
$350.00 | 2024-05-24 | |
1PlusChem | 1P028LZL-50mg |
3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine |
2309474-81-3 | 95% | 50mg |
$255.00 | 2024-05-24 | |
Enamine | EN300-7353246-5.0g |
3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine |
2309474-81-3 | 95.0% | 5.0g |
$2028.0 | 2025-03-11 | |
Enamine | EN300-7353246-0.1g |
3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine |
2309474-81-3 | 95.0% | 0.1g |
$241.0 | 2025-03-11 | |
Aaron | AR028M7X-250mg |
3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine |
2309474-81-3 | 95% | 250mg |
$503.00 | 2025-02-16 |
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine 関連文献
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazineに関する追加情報
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine: An Overview of a Promising Compound (CAS No. 2309474-81-3)
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine, with the Chemical Abstracts Service (CAS) number 2309474-81-3, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyridazines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research developments surrounding 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine.
Chemical Structure and Synthesis
The molecular formula of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine is C8H9ClN4. The compound features a six-membered imidazopyridazine ring with a chlorine substituent at the 3-position. The tetrahydro configuration indicates that the ring is partially saturated. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of an appropriate amine and nitrile derivative under suitable conditions to form the imidazopyridazine core. Subsequent chlorination at the 3-position can be achieved using reagents such as thionyl chloride or chlorine gas.
Biological Properties and Mechanisms of Action
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine has been investigated for its potential biological activities. Recent studies have shown that this compound exhibits significant activity against various targets relevant to human diseases. For instance, it has been reported to have potent anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Additionally, preliminary data suggest that 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine may possess neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
In the context of cancer research, 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine has shown promise as a potential anticancer agent. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the modulation of cell cycle progression and the activation of pro-apoptotic pathways. These findings highlight the potential of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine as a lead compound for further drug development in oncology.
Clinical Applications and Research Developments
The therapeutic potential of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine is an active area of research. Several preclinical studies have provided valuable insights into its safety and efficacy profiles. For example, in animal models of inflammatory diseases such as arthritis and colitis, treatment with 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine resulted in significant reductions in disease severity and improved clinical outcomes. These findings support its potential use as an anti-inflammatory agent in clinical settings.
In the realm of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease, preclinical studies have shown that 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine can protect neurons from oxidative damage and reduce the accumulation of toxic protein aggregates. These neuroprotective effects make it a promising candidate for further investigation in neurodegenerative disease models.
Safety and Toxicity Profiles
The safety profile of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine is an important consideration for its potential therapeutic applications. Preclinical toxicity studies have generally shown that this compound is well tolerated at therapeutic doses with minimal adverse effects. However, as with any new chemical entity (NCE), comprehensive safety evaluations are necessary to ensure its suitability for human use. Ongoing research aims to further elucidate the pharmacokinetic properties and long-term safety profile of this compound.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (CAS No. 2309474-81-3) highlights its potential as a versatile therapeutic agent with applications in multiple disease areas. The compound's anti-inflammatory properties make it a promising candidate for treating inflammatory conditions such as arthritis and colitis. Its neuroprotective effects suggest potential benefits in managing neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. Additionally,the anticancer activity observed in preclinical studies underscores its value as a lead compound for further drug development.
In conclusion,the continued exploration of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine strong > will likely yield valuable insights into its mechanisms of action and therapeutic potential.As research progresses,it is anticipated that this compound will contribute significantly to advancing our understanding of complex biological processes and ultimately lead to the development of novel treatments for various diseases. p >
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